molecular formula C23H18FNO5S B1671950 Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate CAS No. 421579-95-5

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Cat. No. B1671950
M. Wt: 439.5 g/mol
InChI Key: MCWZMIDUVZXGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C20H20FNO5S . It’s a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a sulfonyl group attached to a 4-fluorophenyl group, and an ethyl carboxylate group . The exact 3D visualization is not available in the search results.

Scientific Research Applications

Versatile Reagent for Fluorine-Containing Compounds Ethyl phenylsulfinyl fluoroacetate has been identified as a versatile reagent for the synthesis of α-fluoro-α,β-unsaturated ethyl carboxylates, an important class of intermediates for fluorine-containing biologically active compounds. This compound demonstrates the ability to be alkylated with a wide range of alkyl halides and Michael acceptors, leading to subsequent thermal elimination of phenyl sulfinic acid and formation of the desired α-fluoro-α,β-unsaturated products (Allmendinger, 1991).

Crystal Structure and Intermolecular Interactions The crystal structure of related compounds, such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, highlights the role of intermolecular O—H⋯O hydrogen bonds in forming centrosymmetric dimers. These dimers are further organized into stacks along specific axes by intermolecular C—H⋯O and C—H⋯F interactions, demonstrating the importance of crystal packing in the stability and properties of these compounds (Choi et al., 2009).

Catalytic Applications and Biological Activity The use of sulfone-supported catalysts for the synthesis of ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates showcases the catalytic potential of sulfone derivatives in facilitating efficient, environmentally friendly chemical reactions. This process emphasizes the role of such compounds in synthesizing complex molecular structures with high yields and reusability of the catalyst, underscoring their utility in green chemistry and pharmaceutical synthesis (Safaei‐Ghomi et al., 2017).

Fluorescence and Molecular Probing The development of fluorescent solvatochromic dyes based on the synthesis of compounds with a "push-pull" electron transfer system illustrates the application of ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate derivatives in creating sensitive molecular probes. These dyes exhibit strong solvent-dependent fluorescence, suitable for studying a variety of biological events and processes due to their high fluorescence quantum yields and large Stokes shift (Diwu et al., 1997).

Future Directions

Benzofuran derivatives, including this compound, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications in many aspects . Future research may focus on exploring the therapeutic potentials of this compound, especially its anticancer activities .

properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWZMIDUVZXGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.